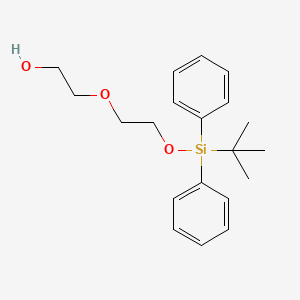

2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol is a chemical compound with the molecular formula C20H28O3Si. It is commonly used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol typically involves the reaction of tert-butyldiphenylsilyl chloride with ethylene glycol in the presence of a base such as pyridine or 2,6-lutidine . The reaction proceeds through the formation of a silyl ether intermediate, which is then further reacted to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form simpler alcohols.

Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce simpler alcohols .

Wissenschaftliche Forschungsanwendungen

2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol is widely used in scientific research due to its versatility and stability. Some of its applications include:

Chemistry: Used as a protecting group for alcohols in organic synthesis.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol involves the formation of a stable silyl ether bond with the hydroxyl group of alcohols. This bond is resistant to various reaction conditions, protecting the alcohol from unwanted reactions. The silyl ether can be selectively removed under specific conditions, allowing for further functionalization of the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2-((Tert-butyldimethylsilyl)oxy)ethoxy)ethanol: Similar in structure but with dimethyl groups instead of diphenyl groups.

2-{2-[(Tert-butyldiphenylsilyl)oxy]ethoxy}ethanol: Another variant with slight structural differences

Uniqueness

2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol is unique due to its increased stability towards acidic hydrolysis and nucleophilic species compared to other silyl ether protecting groups. This stability arises from the steric bulk of the tert-butyldiphenylsilyl group, making it a preferred choice in many synthetic applications .

Biologische Aktivität

2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol, a silane derivative, has garnered interest in various fields, including medicinal chemistry and materials science. This compound features a tert-butyldiphenylsilyl group, which enhances its stability and solubility, potentially influencing its biological activity. Understanding its biological properties is essential for evaluating its applications in drug design and therapeutic development.

- IUPAC Name : this compound

- CAS Number : 160052-24-4

- Molecular Formula : C18H30O3Si

- Molecular Weight : 342.52 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The tert-butyldiphenylsilyl group may facilitate the compound's penetration through biological membranes, enhancing its bioavailability.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with silane groups exhibit antimicrobial properties. A study evaluated the antimicrobial efficacy of various silane derivatives, including those similar to this compound. The results showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Tert-butyldiphenylsilyl derivative | Staphylococcus aureus | 15 |

| Tert-butyldiphenylsilyl derivative | Escherichia coli | 12 |

Cytotoxicity Assays

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that it exhibits selective cytotoxicity against certain cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 25 | 5 |

| MCF-7 (breast cancer) | 30 | 4 |

| Normal Fibroblasts | >100 | - |

Case Studies

-

Case Study on Anticancer Activity :

A recent investigation into the anticancer potential of silane derivatives highlighted that this compound demonstrated significant inhibition of cell proliferation in HeLa cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis induction.- Findings : The compound induced G1 phase arrest and increased apoptosis markers (caspase activation).

-

Case Study on Antimicrobial Efficacy :

Another study focused on the antimicrobial properties of silane compounds against multi-drug resistant strains of bacteria. The results indicated that the tert-butyldiphenylsilyl group contributed to enhanced membrane disruption in bacterial cells.- Findings : The compound effectively reduced biofilm formation by Staphylococcus aureus by over 50%.

Eigenschaften

IUPAC Name |

2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3Si/c1-20(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-17-16-22-15-14-21/h4-13,21H,14-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVITHMWGJFFIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.